molecular formula C9H7BrN2O2 B1384015 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one CAS No. 2126176-84-7

2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one

Katalognummer: B1384015
CAS-Nummer: 2126176-84-7
Molekulargewicht: 255.07 g/mol
InChI-Schlüssel: MWVSLQNUWMNTDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is a heterocyclic compound that features a bromophenyl group attached to an oxadiazinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxadiazinone ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazinone ring to other functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential as a precursor for the synthesis of various bioactive molecules. Its structural characteristics allow for modifications that can enhance pharmacological properties, making it a candidate for drug development.

Case Study: Anticoagulant Activity
Recent studies have indicated that derivatives of 5,6-dihydro-oxadiazines exhibit significant anticoagulant properties. For instance, compounds synthesized from 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one have been tested for their inhibition of coagulation factors such as Xa and XIa, demonstrating promising results that warrant further investigation into their therapeutic potential against thrombotic disorders .

Antimicrobial Activity

The oxadiazine moiety is known for its antimicrobial properties. Compounds derived from this structure have been evaluated against various bacterial strains and fungi.

Research Findings
A study highlighted the synthesis of hybrid compounds incorporating the oxadiazine structure that exhibited broad-spectrum antimicrobial activity. The modifications to the bromophenyl group were found to significantly influence the efficacy against specific pathogens .

Material Science

The unique structural properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals has implications for catalysis and sensor development.

Table: Summary of Material Properties

PropertyValue
Thermal StabilityHigh
SolubilityModerate in organic solvents
Coordination AbilityForms stable complexes with metals

Synthesis and Modification

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. The introduction of substituents on the bromophenyl group can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.

Synthetic Route Example

  • Start with 4-bromobenzoyl chloride.
  • React with hydrazine derivatives to form the oxadiazine ring.
  • Purify using recrystallization techniques.

Wirkmechanismus

The mechanism of action of 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to specific targets, while the oxadiazinone ring can participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Bromophenyl)-1,3,4-oxadiazole: Similar structure but different ring system.

    4-Bromophenylacetic acid: Contains the bromophenyl group but lacks the oxadiazinone ring.

    2-(4-Bromophenyl)ethanol: A simpler structure with a hydroxyl group.

Uniqueness

2-(4-Bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is unique due to its specific ring structure and the presence of both the bromophenyl group and the oxadiazinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9_9H7_7BrN2_2O2_2
  • Molecular Weight : 227.07 g/mol
  • SMILES : C1C(=O)NN=C(O1)C2=CC=C(C=C2)Br
  • InChIKey : QHLXFRJPLJGDAL-UHFFFAOYSA-N

Antiproliferative Effects

Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. For example, a derivative of this compound demonstrated an IC50_{50} value of 1.73 μM against FaDu cells (human head and neck squamous cell carcinoma) . The observed cytotoxicity was associated with morphological changes in the cells and was confirmed through various staining techniques such as DAPI and acridine orange.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to inhibited proliferation.
  • Apoptosis Induction : Western blot analyses have shown increased levels of cleaved caspase-3 and LC3A/B, indicating the activation of apoptotic pathways and autophagy .
  • Topoisomerase Inhibition : It acts as a dual inhibitor of topoisomerase I and II, disrupting DNA replication and transcription processes .

Anti-inflammatory Properties

In addition to its anticancer activity, the compound exhibits anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) over COX-1. This selectivity suggests potential therapeutic applications in inflammatory diseases .

Study 1: Antiproliferative Activity

A recent study synthesized a series of compounds related to this compound and screened them against several cancer cell lines. Compound 7a emerged as particularly potent with an IC50_{50} of 1.73 μM against FaDu cells. The study employed various assays to confirm the cytotoxic effects and elucidate the underlying mechanisms .

Study 2: Structure-Activity Relationship (SAR)

Research has identified a structure–activity relationship that correlates specific substitutions on the oxadiazin ring with enhanced biological activity. Compounds with electron-withdrawing groups exhibited increased potency against cancer cells compared to their electron-donating counterparts.

Data Tables

Property Value
Molecular FormulaC9_9H7_7BrN2_2O2_2
Molecular Weight227.07 g/mol
IC50_{50} (FaDu Cells)1.73 μM
COX-2 InhibitionSelective

Eigenschaften

IUPAC Name

2-(4-bromophenyl)-4H-1,3,4-oxadiazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVSLQNUWMNTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN=C(O1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126176-84-7
Record name 2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Reactant of Route 2
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Reactant of Route 3
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Reactant of Route 4
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Reactant of Route 5
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
Reactant of Route 6
2-(4-bromophenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.